WHI-P97

概要

説明

WHI-P97は、ヤヌスキナーゼ3(JAK-3)の合理的に設計された強力な阻害剤です。 これは、5-リポキシゲナーゼの核質から核膜への移行を阻害する能力で知られており、その結果、5-リポキシゲナーゼ依存性のロイコトリエン合成を防ぎます 。 この化合物は、動物モデルにおけるアレルギー性喘息の予防に大きな可能性を示しています .

準備方法

WHI-P97は、キナゾリン骨格に臭素原子とヒドロキシル基を導入する一連の化学反応によって合成することができます。合成経路は通常、次の手順を含みます。

キナゾリンコアの形成: これは、適切なアニリン誘導体をホルムアミドまたはギ酸と縮合させることを含みます。

臭素化: フェニル環上の特定の位置に臭素原子を導入します。

水酸化: フェニル環にヒドロキシル基を導入します。

化学反応の分析

WHI-P97は、次のようないくつかのタイプの化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、分子上の臭素原子または他の官能基を修飾することができます。

置換: さまざまな置換反応を実行して、キナゾリン骨格にさまざまな官能基を導入することができます。

これらの反応で使用される一般的な試薬には、臭素、水酸化剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたthis compoundの誘導体です .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: ヤヌスキナーゼ3の阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達および免疫応答におけるヤヌスキナーゼ3の役割を理解するための研究で使用されます。

医学: アレルギー性喘息やその他の炎症性疾患の治療における潜在的な治療的用途について調査されています。

科学的研究の応用

Allergic Asthma

Research indicates that WHI-P97 has significant potential in treating allergic asthma. In preclinical models, administration of this compound resulted in:

- Reduction of Airway Hyper-responsiveness : In ovalbumin-sensitized mice, this compound treatment prevented airway hyper-responsiveness to methacholine in a dose-dependent manner.

- Inhibition of Eosinophil Recruitment : The compound also inhibited eosinophil accumulation in the airway lumen following allergen exposure, suggesting its role in mitigating inflammatory responses associated with asthma .

Other Inflammatory Conditions

This compound is being investigated for its broader implications in treating various inflammatory conditions due to its ability to modulate immune responses through JAK-3 inhibition. This includes potential applications in rheumatoid arthritis and other autoimmune diseases where JAK-3 plays a critical role .

Biological Research Applications

This compound serves as a valuable tool compound in biological research:

- Studying JAK-3 Pathways : Researchers utilize this compound to elucidate the role of JAK-3 in cellular signaling pathways and immune responses, providing insights into how inhibiting this kinase can alter disease processes.

- Investigating Leukotriene Synthesis : It is employed to understand the mechanisms underlying leukotriene production and its implications in various pathologies, enhancing our knowledge of inflammatory mediators .

Safety and Tolerability

In toxicity studies, this compound demonstrated a favorable safety profile with no observed toxicity at doses ranging from 5 µg/kg to 50 mg/kg in mouse models. The compound was well tolerated, indicating its potential for clinical use without significant adverse effects .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Preclinical Model of Asthma | This compound reduced airway hyper-responsiveness and eosinophil recruitment | Supports use in asthma treatment |

| In vitro Studies on JAK-3 | Inhibition led to altered immune signaling pathways | Provides a basis for further research into autoimmune diseases |

| Safety Trials | No toxicity observed at therapeutic doses | Indicates potential for clinical application |

作用機序

WHI-P97は、ヤヌスキナーゼ3を選択的に阻害することによって効果を発揮します。この阻害は、5-リポキシゲナーゼの核質から核膜への移行を防ぎ、それによって炎症性メディエーターであるロイコトリエンの合成を阻害します。 This compoundの分子標的は、ヤヌスキナーゼ3と5-リポキシゲナーゼです .

類似の化合物との比較

This compoundは、ヤヌスキナーゼ3の特異的な阻害において独特です。類似の化合物には、次のようなものがあります。

WHI-P131: 同様のキナゾリン骨格を持つ、ヤヌスキナーゼ3のもう1つの強力な阻害剤。

WHI-P154: 追加の臭素原子とヒドロキシル基を持つthis compoundの誘導体。

WHI-P79: フェニル環上の置換パターンが異なる関連化合物.

これらの化合物は、this compoundと構造的な類似性を共有していますが、特定の官能基と阻害活性は異なります。

類似化合物との比較

WHI-P97 is unique in its specific inhibition of Janus kinase 3. Similar compounds include:

WHI-P131: Another potent inhibitor of Janus kinase 3 with a similar quinazoline scaffold.

WHI-P154: A derivative of this compound with additional bromine atoms and hydroxyl groups.

WHI-P79: A related compound with a different substitution pattern on the phenyl ring.

These compounds share structural similarities with this compound but differ in their specific functional groups and inhibitory activities.

生物活性

WHI-P97, also known as p97 or VCP (valosin-containing protein), is a crucial ATPase involved in various cellular processes, including protein degradation, cell cycle regulation, and autophagy. Its biological significance has made it a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

This compound operates primarily as a chaperone protein that facilitates the extraction of misfolded proteins from the endoplasmic reticulum (ER) for proteasomal degradation. It is involved in several critical cellular pathways:

- Endoplasmic Reticulum-Associated Degradation (ERAD) : this compound plays a vital role in retrotranslocating misfolded proteins from the ER to the cytosol for degradation by the proteasome .

- Mitochondrial-Associated Degradation (MAD) : Similar to ERAD, this pathway involves the removal of damaged mitochondrial proteins .

- Cell Cycle Regulation : this compound is implicated in regulating various phases of the cell cycle, influencing cellular proliferation and apoptosis .

Table 1: Key Functions of this compound

| Function | Description |

|---|---|

| Protein Quality Control | Facilitates degradation of misfolded proteins via ERAD and MAD pathways. |

| Cell Cycle Regulation | Modulates progression through different phases of the cell cycle. |

| Autophagy | Involved in the selective degradation of cellular components. |

| Transcription Factor Regulation | Influences the activity of various transcription factors critical for cell function. |

Cancer Treatment

Recent studies have highlighted this compound's potential in cancer therapy. For instance, research demonstrated that inhibiting p97 with compounds like EerI can restore levels of tumor suppressor proteins such as p53 and NFκB, leading to increased apoptosis in cancer cells .

Case Study: Synergistic Effects with Proteasome Inhibitors

A significant finding involved the combination of this compound inhibitors with proteasome inhibitors like bortezomib. This combination was shown to induce ER stress-mediated apoptosis in cervical cancer cells by upregulating pro-apoptotic proteins . The synergy between these compounds enhances their efficacy, suggesting a promising avenue for cancer treatment.

Neurodegenerative Disorders

This compound has also been studied in the context of neurodegenerative diseases. Its role in facilitating the degradation of misfolded proteins links it to conditions like Alzheimer's and frontotemporal dementia. Research indicates that mutations in p97 can lead to pathological protein accumulation, exacerbating these diseases .

Case Study: Inclusion Body Myopathy with Paget Disease and Frontotemporal Dementia (IBMPFD)

A study explored how mutations in p97 contribute to IBMPFD, characterized by muscle degeneration and cognitive decline. The research highlighted that altered p97 function leads to impaired protein degradation pathways, resulting in toxic aggregate formation within cells .

Table 2: Summary of Research Findings on this compound

| Study Focus | Findings |

|---|---|

| Cancer Treatment | Inhibition restores p53/NFκB; induces apoptosis via ER stress pathways. |

| Neurodegenerative Disorders | Mutations lead to impaired degradation; associated with toxic aggregates. |

特性

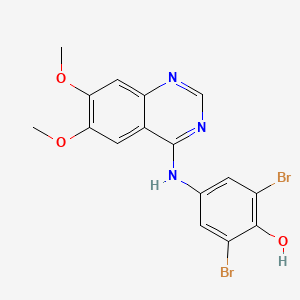

IUPAC Name |

2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCXQRVVNQMZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274408 | |

| Record name | WHI-P97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-05-4 | |

| Record name | WHI-P97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。